N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
Description
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 5,5-dioxide moiety. The structure includes a 2,3-dimethylphenyl substituent at position 2 and a 2-iodobenzamide group at position 2. The iodine atom on the benzamide introduces steric bulk and weak electron-donating effects, while the dimethylphenyl group enhances lipophilicity.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVVSWBXSIPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities. This article explores its biological activity, particularly focusing on anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.6 g/mol. The structural features of this compound include:
- Thieno[3,4-c]pyrazole core : This heterocyclic structure is associated with diverse biological activities.
- Dioxo functional groups : These contribute to the compound's reactivity and potential biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that similar thieno[3,4-c]pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown varying degrees of activity against bacteria and fungi, with some derivatives exhibiting MIC values comparable to standard antibiotics .
- Comparative Efficacy : In tests against pathogens like Staphylococcus aureus and Candida albicans, certain derivatives showed significant antibacterial and antifungal activities .
Summary of Biological Activities
| Activity Type | Model/Assay | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | HCT-116 Cell Line | 6.2 μM | |
| Antibacterial | Staphylococcus aureus | MIC = 15.62 μg/mL | |
| Antifungal | Candida albicans | MIC = 15.62 μg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thieno[3,4-c]pyrazole derivatives including this compound against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of related compounds. The study utilized disk diffusion methods to assess the efficacy against various pathogens. Results demonstrated that certain derivatives exhibited broad-spectrum activity with significant inhibition zones compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The thieno[3,4-c]pyrazole-5,5-dioxide core distinguishes this compound from other heterocyclic systems. Below is a comparative analysis with analogs:
Electronic and Steric Effects
- Iodo vs. Ethoxy Substituents : The 2-iodobenzamide group in the target compound introduces steric hindrance and weak electron-donating effects, whereas the ethoxy group in the analog provides hydrogen-bonding capability and improved solubility.
- Dimethylphenyl vs.
- Nitrile vs. Iodo : In compound 11a , the nitrile group’s strong electron-withdrawing nature contrasts with the iodine’s inductive effects, influencing reactivity and binding affinity.
Hydrogen Bonding and Solubility
- The ethoxy analog forms stronger hydrogen bonds via its oxygen atom, improving aqueous solubility. In contrast, the iodo group’s inertness reduces polar interactions, necessitating DMSO or DMF for dissolution .
- Compounds with nitro or cyano groups (e.g., ) exhibit higher polarity but lower metabolic stability due to susceptibility to enzymatic reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
